Ethyl 8-hydroxy-3-thiaoctanoate

Description

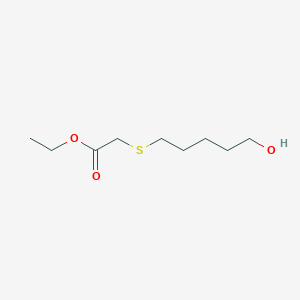

Ethyl 8-hydroxy-3-thiaoctanoate is a sulfur-containing ester derivative characterized by a hydroxyl (-OH) group at the 8th carbon and a thioether (-S-) moiety at the 3rd position of an octanoate backbone. The ethyl ester group enhances lipophilicity, which may improve membrane permeability in biological systems.

Properties

Molecular Formula |

C9H18O3S |

|---|---|

Molecular Weight |

206.30 g/mol |

IUPAC Name |

ethyl 2-(5-hydroxypentylsulfanyl)acetate |

InChI |

InChI=1S/C9H18O3S/c1-2-12-9(11)8-13-7-5-3-4-6-10/h10H,2-8H2,1H3 |

InChI Key |

YUHFOEKBHFJMDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structurally related molecules:

Table 1: Structural and Functional Comparison

Notes:

- Ethyl 8-cyano-2-oxooctanoate (CAS 890097-93-5) shares a similar octanoate backbone but differs in functional groups: a cyano (-CN) and ketone (-CO) replace the hydroxyl and thioether groups.

- Methyl 5-oxopentanoate derivatives (e.g., compound 8 in ) highlight the importance of aromatic and heterocyclic moieties for applications in materials science, contrasting with this compound’s simpler aliphatic structure .

- Spice-derived bioactive compounds (e.g., curcuminoids, gingerols) extracted in ethyl acetate share ester functionalities but lack sulfur or hydroxyl groups at analogous positions. Their antifungal activity is attributed to phenolic or terpenoid structures, suggesting divergent mechanisms compared to sulfur-containing analogs .

Research Findings and Limitations

- Antifungal Potential: Ethyl acetate extracts of spices (e.g., turmeric, clove) containing sulfur or hydroxylated compounds demonstrate significant antifungal activity against pathogens like Fusarium spp. .

- Synthetic Challenges: The synthesis of thioether-containing esters often requires specialized reagents (e.g., thiols or disulfides), unlike the more straightforward preparation of cyano or ketone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.